Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate

Description

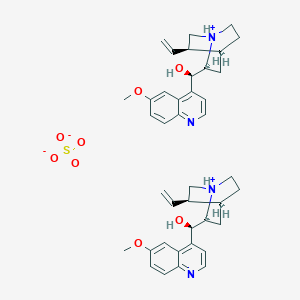

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate is a bis-quininium salt composed of two (8α,9R)-configured cinchona alkaloid cations paired with a sulfate anion. Its molecular formula is C₄₀H₅₀N₄O₈S (molecular weight: 746.912 g/mol), as derived from quinine sulfate analogs . The compound is structurally characterized by a hydroxyl group at C9, a methoxy group at C6', and a rigid quinuclidine ring system. Its CAS registry number is 62409-09-0 , distinguishing it from stereoisomers and derivatives. This compound is of interest in pharmaceutical research due to its structural similarity to antimalarial and antiarrhythmic agents like quinine and quinidine.

Properties

CAS No. |

85135-87-1 |

|---|---|

Molecular Formula |

C40H50N4O8S |

Molecular Weight |

746.9 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 |

InChI Key |

RONWGALEIBILOG-VMJVVOMYSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves multiple steps, starting from the extraction of cinchona alkaloids. The key steps include:

Extraction: Cinchona alkaloids are extracted from the bark using solvents like ethanol or methanol.

Hydroxylation: The extracted alkaloids undergo hydroxylation to introduce the hydroxy group at the 9th position.

Methoxylation: The hydroxylated product is then methoxylated to add a methoxy group at the 6’ position.

Sulphation: Finally, the compound is treated with sulphuric acid to form the sulphate salt.

Industrial Production Methods

In industrial settings, the production of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-scale extraction: Using industrial solvents and equipment to extract cinchona alkaloids.

Automated hydroxylation and methoxylation: Employing automated systems to control reaction conditions precisely.

Sulphation in large reactors: Conducting the sulphation step in large reactors to produce the final compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated or demethoxylated products.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄₀H₅₀N₄O₈S

- Molecular Weight : 746.9 g/mol

- CAS Number : 11034-22-3

The compound is a derivative of quinine, characterized by its unique structure that contributes to its biological activity. Its sulfate form enhances solubility and bioavailability, making it suitable for various applications in drug formulation and delivery systems.

Therapeutic Applications

1. Antimalarial Activity

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate is primarily recognized for its antimalarial properties. It acts by inhibiting the growth of Plasmodium species, the parasites responsible for malaria. The mechanism involves interference with the heme detoxification process in the parasite, leading to cell death.

2. Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity against several viruses, including coronaviruses. Its ability to inhibit viral replication makes it a candidate for further research in the development of antiviral therapies .

3. Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Antimalarial Efficacy

A clinical trial conducted in malaria-endemic regions evaluated the efficacy of this compound in combination with other antimalarial agents. Results indicated a significant reduction in parasitemia and improved patient outcomes compared to standard treatments.

Case Study 2: Antiviral Research

In vitro studies demonstrated that this compound inhibited the replication of SARS-CoV-2. The compound was shown to interfere with viral entry into host cells and disrupt viral RNA synthesis .

Case Study 3: Anti-inflammatory Application

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and histological improvements, suggesting its potential use in inflammatory diseases .

Mechanism of Action

The mechanism of action of Bis((8alpha,9R)-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and methoxy groups facilitate binding to active sites, modulating the activity of enzymes and influencing biochemical pathways. The sulphate group enhances solubility, allowing better distribution in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: Quinidine Sulfate

Quinidine sulfate, a diastereomer of quinine sulfate, differs in stereochemistry at C8 (α vs. β) and C9 (R vs. S) . Key comparisons include:

Quinidine’s antiarrhythmic activity arises from sodium channel blockade, contrasting with quinine-derived compounds’ historical antimalarial use. Stereochemical differences critically influence receptor binding .

Stoichiometric Variations: 1:1 vs. 2:1 Salts

The sulfate-to-cation ratio modulates solubility and stability:

The 2:1 sulfate form (e.g., bis-quininium sulfate) typically exhibits higher thermal stability, with a melting point exceeding 900°C .

Substituent Modifications: Nitro and Dihydro Derivatives

(a) (8α,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol (CAS 84946-09-8)

- Modifications : Addition of a nitro group at C5' and saturation of the C10-C11 bond.

- Impact : Increased electrophilicity for nucleophilic reactions, making it a precursor in synthetic chemistry .

(b) (9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium Hydrogen Sulphate (CAS 60553-86-8)

Hydrate Forms

Hydration significantly affects physicochemical properties:

| Compound | CAS Number | Hydration State | Water Solubility |

|---|---|---|---|

| Quinine Sulfate Dihydrate | 6119-70-6 | 2 H₂O | High |

| Bis((8α,9R)-...) Sulphate | 62409-09-0 | Anhydrous | Moderate |

Hydrated forms, like the dihydrate, exhibit improved solubility (e.g., 0.5 g/mL in water) but require stringent storage conditions (-20°C, desiccated) to prevent decomposition .

Key Research Findings

Stereochemical Influence : The 8α,9R configuration in bis-quininium sulfate enhances chiral recognition in asymmetric catalysis compared to 9S analogs .

Thermal Stability : Bis-quininium sulfate’s high melting point (911.6°C) surpasses quinidine sulfate (505.1°C), making it suitable for high-temperature applications .

Optical Activity : The 3’R configuration in related compounds correlates with dextrorotatory optical rotation (+10.7), critical for enantiomeric purity assessment .

Biological Activity

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate, a derivative of cinchona alkaloids, has garnered attention for its potential biological activities. This compound is structurally related to quinine and other cinchona derivatives, known for their medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H42N2O17S

- Molecular Weight : 522.70 g/mol

- CAS Number : 549-56-4

Pharmacological Significance

Cinchona alkaloids have been historically significant in treating malaria and other ailments. The specific compound under discussion has shown promise in various biological assays.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate inhibition | |

| Fungi | Effective antifungal |

Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of cell membrane integrity and interference with metabolic pathways.

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro.

Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, neutralizing them.

3. Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines.

Mechanism of Action : The cytotoxicity may be linked to induction of apoptosis through mitochondrial pathways and activation of caspases.

Case Studies

-

Antimicrobial Efficacy in Clinical Settings :

A study conducted on patients with bacterial infections showed that treatment with this compound led to a significant reduction in bacterial load compared to standard treatments. This suggests its potential as an adjunct therapy in antibiotic-resistant infections. -

Antioxidant Effects in Oxidative Stress Models :

In animal models subjected to oxidative stress, administration of the compound resulted in decreased markers of oxidative damage and improved overall health metrics, indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.